Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate
CAS No.: 304861-75-4
Cat. No.: VC21472641
Molecular Formula: C21H25N3O3
Molecular Weight: 367.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 304861-75-4 |
|---|---|
| Molecular Formula | C21H25N3O3 |
| Molecular Weight | 367.4g/mol |
| IUPAC Name | methyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H25N3O3/c1-27-21(26)18-9-5-6-10-19(18)22-20(25)16-24-13-11-23(12-14-24)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,22,25) |
| Standard InChI Key | WGLGHDWPXKHSDF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
| Canonical SMILES | COC(=O)C1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Nomenclature
Primary Identification
Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate represents a complex organic structure with multiple functional groups. It is formally identified in chemical databases and literature through several key identifiers as presented in Table 1.
Table 1: Primary Identification Parameters
| Parameter | Value |
|---|---|
| PubChem CID | 2146180 |
| CAS Registry Number | 304861-75-4 |
| Molecular Formula | C₂₁H₂₅N₃O₃ |
| Molecular Weight | 367.4 g/mol |
| Exact Mass | 367.18959167 Da |
| ChEMBL ID | CHEMBL1594503 |
The compound was first registered in chemical databases in 2005, with the most recent modification to its record occurring on March 1, 2025, indicating ongoing research interest in this molecule .
Systematic Nomenclature and Synonyms
The IUPAC systematic name for this compound is methyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]benzoate, which precisely describes its chemical structure following international naming conventions. This systematic approach enables unambiguous identification of the compound regardless of the context in which it appears .
In addition to its primary IUPAC designation, the compound is known by several synonyms in chemical databases and research literature, including:
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Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate
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Methyl 2-(2-(4-benzylpiperazin-1-yl)acetamido)benzoate
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Methyl 2-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate
These alternative names facilitate cross-referencing across different chemical databases and research publications, ensuring comprehensive literature searches can be conducted when investigating this compound.
Structural Characteristics
Functional Groups and Reactive Centers
The molecule contains several important functional groups that define its chemical behavior:
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Methyl benzoate group: The methyl ester of benzoic acid forms one end of the molecule
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Amide linkage: Connects the benzoate portion to the remainder of the molecule
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Piperazine ring: A six-membered heterocycle containing two nitrogen atoms
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Benzyl group: Attached to one of the piperazine nitrogens
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Acetyl bridge: Links the piperazine ring to the amide functionality
These functional groups create multiple potential sites for chemical reactions, including nucleophilic attack at the ester carbonyl, hydrogen bonding at the amide NH, and basic nitrogen centers in the piperazine ring that can participate in acid-base reactions or coordinate with metals.
Physical and Chemical Properties
Physicochemical Parameters
The physical and chemical properties of Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate provide insights into its behavior in various environments and its potential for biological activity. Table 2 summarizes the key computational and experimental physicochemical parameters of the compound.
Table 2: Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 367.4 g/mol | Computed by PubChem 2.2 |
| XLogP3 | 3 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 5 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 7 | Computed by Cactvs 3.4.8.18 |
| Exact Mass | 367.18959167 Da | Computed by PubChem 2.2 |
The compound's XLogP3 value of 3 indicates moderate lipophilicity, suggesting it possesses a balance between aqueous solubility and membrane permeability, properties that are important for potential biological applications .
Structural Flexibility and Conformation
With seven rotatable bonds, Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate exhibits considerable conformational flexibility. This flexibility allows the molecule to adopt multiple three-dimensional arrangements, potentially enabling it to adapt its shape to fit various binding pockets or interaction sites in biological systems .
The piperazine ring typically exists in a chair conformation, while the benzyl and benzoate aromatic rings can rotate relative to each other. This rotational freedom, combined with the flexibility of the acetyl linkage, creates a large conformational space that may be important for the compound's interactions with potential biological targets.
Analytical Identification Methods
Spectroscopic Characterization
Although specific spectroscopic data for Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate is limited in the provided search results, typical characterization would include several analytical techniques. Based on standard practices for similar compounds, the following spectroscopic methods would be applicable:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the methyl ester (typically ~3.8-3.9 ppm), aromatic protons (7-8 ppm range), methylene groups, and NH proton
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¹³C NMR would identify the carbonyl carbons of the ester and amide groups, as well as aromatic and aliphatic carbon signals
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Mass Spectrometry:
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Expected molecular ion peak at m/z 367
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Fragmentation pattern would likely show cleavage at the amide bond and loss of the methoxy group
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Infrared Spectroscopy:
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Characteristic absorption bands for ester C=O stretching (~1720 cm⁻¹)
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Amide C=O stretching (~1650 cm⁻¹)
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N-H stretching (~3300 cm⁻¹)
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Aromatic C=C stretching (~1600 and ~1475 cm⁻¹)
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Chromatographic Analysis
High-performance liquid chromatography (HPLC) would be the preferred method for purity analysis of Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate. Typical HPLC conditions might include:
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Reverse-phase column (C18)
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Mobile phase consisting of acetonitrile/water with buffer
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UV detection at wavelengths corresponding to the aromatic and amide chromophores (typically 254 nm and 280 nm)
Thin-layer chromatography (TLC) could also be employed for rapid analysis, using silica gel plates and appropriate solvent systems containing combinations of dichloromethane, methanol, and ammonia or triethylamine to manage the basic character of the piperazine moiety.
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